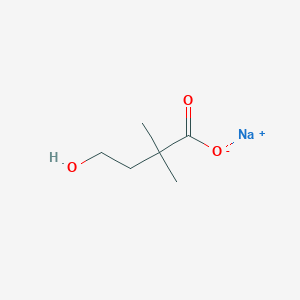![molecular formula C16H17N3O B3080061 N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine CAS No. 1081131-43-2](/img/structure/B3080061.png)
N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine
Vue d'ensemble
Description
N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole core in biologically active molecules makes this compound a significant subject of study in medicinal chemistry.
Méthodes De Préparation
The synthesis of N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst.
Cyclization with Cyanogen Bromide: o-Phenylenediamine reacts with cyanogen bromide in acetonitrile solution.
Industrial production methods often involve optimizing these reactions to increase yield and reduce reaction time. Multicomponent reactions and the use of biodegradable promoters like lactic acid have been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of secondary amines .
Applications De Recherche Scientifique
N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The compound may also interact with DNA, interfering with replication and transcription processes .
Comparaison Avec Des Composés Similaires
N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
N-(2,3-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: Known for its antipain properties through modulation of α2-adrenergic receptors.
Methotrexate: A fused imidazole derivative used as an anticancer and anti-inflammatory agent.
Metronidazole: An imidazole derivative with antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-20-13-8-6-12(7-9-13)10-11-17-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10-11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDSAEGOXVMVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)

![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)



![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)
![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B3080086.png)
